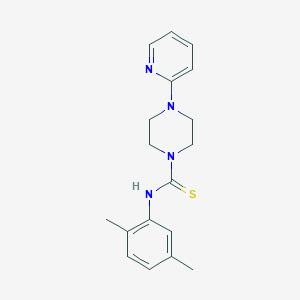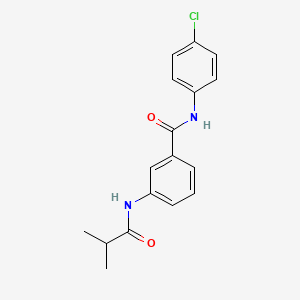
N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide, also known as BPH-715, is a chemical compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of hydrazones and has been shown to exhibit a range of biological activities.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the field of cancer. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of tumor cells in vitro and in vivo.
In addition to its anti-cancer activity, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuronal cell death. It has also been reported to improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by reducing the expression of cyclin D1 and increasing the expression of p21.
In addition to its anti-cancer effects, this compound has been shown to have neuroprotective effects. It has been reported to reduce oxidative stress and prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments is its high purity and good yield. This makes it easier to obtain a consistent and reliable supply of the compound. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target the compound.
将来の方向性
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide. One area of research is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of research is to identify the specific molecular targets of this compound and to develop more targeted therapies based on its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
This compound is a promising compound that has been shown to exhibit anti-cancer and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more targeted therapies based on its mechanism of action.
合成法
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide involves the reaction of 2-hydrazinyl-1,3-benzodioxole with 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of acetic acid and methanol. The resulting product is then purified by recrystallization to obtain a pure form of this compound. This method has been reported to yield a high purity product with a good yield.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(15-4-6-16(7-5-15)22-9-1-2-10-22)21-20-12-14-3-8-17-18(11-14)25-13-24-17/h1-12H,13H2,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTXOCDHGDFKOH-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)
![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)

![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)

![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)
![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)

![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
